molecular formula C14H11BrN2O5S B2749069 Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate CAS No. 477490-74-7

Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate

Cat. No.: B2749069
CAS No.: 477490-74-7
M. Wt: 399.22
InChI Key: MFVBSAKHELXZQA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromobenzamido group, a nitro group, and an ethyl ester group attached to a thiophene ring

Preparation Methods

The synthesis of Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the thiophene ring.

    Bromination: Addition of the bromine atom to the benzene ring.

    Amidation: Formation of the amide bond between the bromobenzene and the thiophene ring.

    Esterification: Conversion of the carboxylic acid group to an ethyl ester.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or brominating agents for bromination, and coupling reagents for amidation. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromobenzamido groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 2-(3-chlorobenzamido)-5-nitrothiophene-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-(3-bromobenzamido)-5-aminothiophene-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-(3-bromobenzamido)-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(3-bromobenzoyl)amino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O5S/c1-2-22-14(19)10-7-11(17(20)21)23-13(10)16-12(18)8-4-3-5-9(15)6-8/h3-7H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVBSAKHELXZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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